4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid
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Overview
Description
4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid typically involves the reaction of 6-methoxy-2-naphthaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-(6-hydroxynaphthalen-2-yl)-4-oxobutanoic acid.
Reduction: Formation of 4-(6-methoxynaphthalen-2-yl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes involved in bacterial fatty acid biosynthesis, thereby exhibiting antibacterial activity . The methoxy and carbonyl groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propionamide: Another naphthalene derivative with similar structural features.
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid: A closely related compound with a different carbon chain length.
Uniqueness
4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and butanoic acid moiety make it versatile for various synthetic and medicinal applications.
Properties
CAS No. |
6342-90-1 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14O4/c1-19-13-5-4-10-8-12(3-2-11(10)9-13)14(16)6-7-15(17)18/h2-5,8-9H,6-7H2,1H3,(H,17,18) |
InChI Key |
YZMQJAKSFUZRNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC(=O)O |
Origin of Product |
United States |
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